molecular formula C17H17FN2O4S B5787146 N-(3-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide

N-(3-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide

Cat. No.: B5787146
M. Wt: 364.4 g/mol
InChI Key: QVIDAULMYMEXPP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide: is a synthetic organic compound characterized by its unique chemical structure, which includes an acetylphenyl group, a dimethylsulfamoyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common approach is the acylation of 3-acetylphenylamine with 5-(dimethylsulfamoyl)-2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: 3-acetylbenzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as a ligand.

Medicine: The compound’s structure suggests potential pharmacological applications, including as a precursor for drug development targeting specific enzymes or receptors.

Industry: In industrial applications, it may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The acetylphenyl group may facilitate binding to active sites, while the dimethylsulfamoyl group can enhance solubility and bioavailability. The fluorobenzamide moiety may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)methanesulfonamide

Uniqueness: N-(3-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(3-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-11(21)12-5-4-6-13(9-12)19-17(22)15-10-14(7-8-16(15)18)25(23,24)20(2)3/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIDAULMYMEXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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